![molecular formula C11H8FN3 B13710955 8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32632776 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been the subject of extensive research, leading to its use in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632776 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of MFCD32632776 is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced purification techniques, such as distillation and chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MFCD32632776 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving MFCD32632776 are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ether or tetrahydrofuran. The choice of reagents and conditions depends on the specific reaction and the desired product.
Major Products Formed
The major products formed from the reactions of MFCD32632776 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD32632776 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: In biological research, MFCD32632776 is used to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: MFCD32632776 is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD32632776 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule. For example, in medicinal applications, MFCD32632776 may inhibit or activate certain enzymes, leading to therapeutic effects.
Properties
Molecular Formula |
C11H8FN3 |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
8-fluoro-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8FN3/c12-8-2-1-6-3-7-5-14-11(13)15-10(7)9(6)4-8/h1-2,4-5H,3H2,(H2,13,14,15) |
InChI Key |
SDJVEHHMAAXZND-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C3=NC(=NC=C31)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



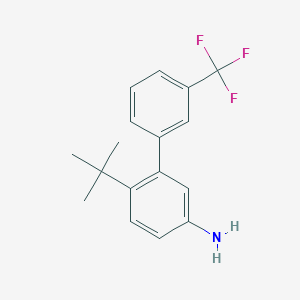
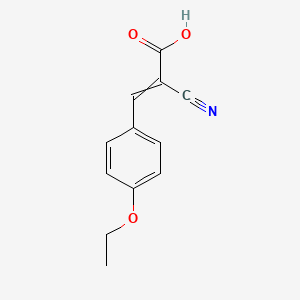
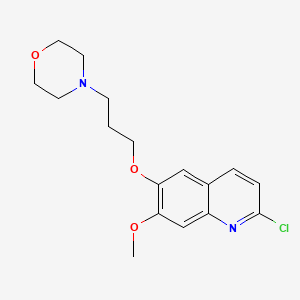
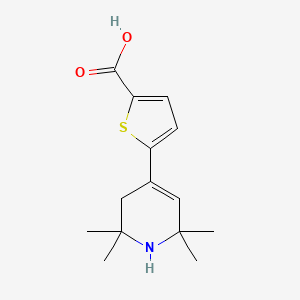

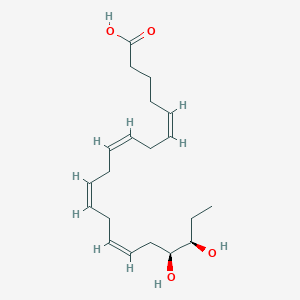
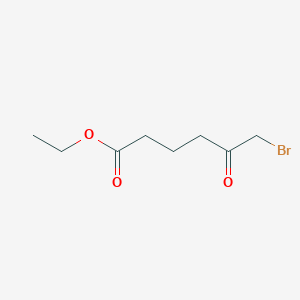
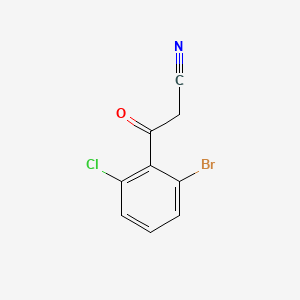
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)


![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)

